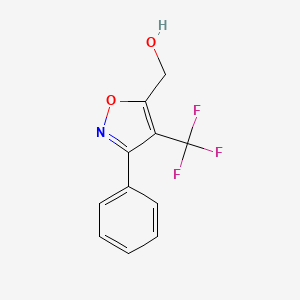
(3-Phenyl-4-(trifluoromethyl)isoxazol-5-yl)methanol
Cat. No. B8386429
M. Wt: 243.18 g/mol
InChI Key: NOLJLKGVOOKSRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09216972B2
Procedure details


To (3-phenyl-4-(trifluoromethyl)isoxazol-5-yl)methanol (Intermediate I-12A, 0.4 g, 1.645 mmol) in dichloromethane (5 mL) was added Dess-Martin Periodinane (0.767 g, 1.809 mmol) over a period of 2 min. at 0° C. under a nitrogen atmosphere. The milky suspension was stirred at 0° C. for 10 min. and at room temperature for 30 min. An additional 65 mgs of Dess-Martin reagent was added at room temperature and the contents were stirred at room temperature for 3 h. To the reaction mixture was added 10 mL of a 1:1 mixture of sat. aq. NaHCO3 and aq. sodium thiosulfate, slowly at room temperature. After stirring the reaction mixture for 10 min. at room temperature, the dichloromethane layer was separated and the aqueous layer re-extracted with dichloromethane (10 mL). The combined dichloromethane layers were dried over sodium sulfate and concentrated under reduced pressure to yield 3-phenyl-4-(trifluoromethyl)isoxazole-5-carbaldehyde (0.385 g, 1.596 mmol, 97% yield) as an oil, which was used as such for the subsequent step without further purification. 1H NMR (400 MHz, CDCl3) δ ppm 10.14 (s, 1H) 7.63-7.70 (m, 2H) 7.47-7.60 (m, 3H).
Quantity
0.4 g
Type
reactant
Reaction Step One




Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Yield
97%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([C:7]2[C:11]([C:12]([F:15])([F:14])[F:13])=[C:10]([CH2:16][OH:17])[O:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.C([O-])(O)=O.[Na+].S([O-])([O-])(=O)=S.[Na+].[Na+]>ClCCl.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>[C:1]1([C:7]2[C:11]([C:12]([F:15])([F:13])[F:14])=[C:10]([CH:16]=[O:17])[O:9][N:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3,4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C1=NOC(=C1C(F)(F)F)CO
|
|
Name
|
|
|
Quantity
|
0.767 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
|
Name
|
sodium thiosulfate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
65 mg
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The milky suspension was stirred at 0° C. for 10 min. and at room temperature for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the contents were stirred at room temperature for 3 h
|
|
Duration
|
3 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the reaction mixture was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
slowly at room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring the reaction mixture for 10 min. at room temperature
|
|
Duration
|
10 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the dichloromethane layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer re-extracted with dichloromethane (10 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined dichloromethane layers were dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C1=NOC(=C1C(F)(F)F)C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 1.596 mmol | |
| AMOUNT: MASS | 0.385 g | |
| YIELD: PERCENTYIELD | 97% | |
| YIELD: CALCULATEDPERCENTYIELD | 97% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
